molecular formula C24H23ClN4O5 B2551615 [2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946214-28-4

[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2551615
CAS No.: 946214-28-4
M. Wt: 482.92
InChI Key: UYAASUXDFHFFDP-UHFFFAOYSA-N
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Description

[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C24H23ClN4O5 and its molecular weight is 482.92. The purity is usually 95%.
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Biological Activity

The compound [2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, structural characteristics, and relevant research findings.

Structural Characteristics

This compound features a unique combination of an oxazole ring and a triazole moiety, which are known for their diverse biological interactions. The structural breakdown is as follows:

Structural Feature Description
Oxazole Ring Contributes to bioactivity through electron-withdrawing properties.
Triazole Moiety Known for antimicrobial and anticancer activities.
Ethoxy and Methoxy Substituents Potentially enhance lipophilicity and biological activity.

Antimicrobial Activity

Triazole derivatives have been widely studied for their antimicrobial properties. Compounds containing triazole rings have shown efficacy against various bacterial strains and fungi, making them valuable in medicinal chemistry.

Anticancer Potential

Research indicates that oxazole derivatives exhibit anticancer properties by inhibiting key enzymes involved in tumor growth and proliferation. While direct studies on this specific compound are not available, the presence of the oxazole ring suggests similar potential.

Case Studies and Research Findings

  • Triazole-Based Compounds : A study highlighted that compounds with triazole rings demonstrated significant inhibitory effects against multiple cancer cell lines, including breast and lung cancers. The mechanism involved apoptosis induction through various pathways .
  • Oxazole Derivatives : Another investigation into oxazole derivatives revealed their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. This suggests that compounds like the one could also exert similar effects .
  • Molecular Modeling Studies : Computational methods have been employed to predict the binding affinity of compounds with similar structures to biological targets such as enzymes involved in cancer metabolism. These studies provide insight into how modifications to the compound's structure could enhance its biological activity .

Properties

IUPAC Name

[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O5/c1-5-32-20-11-6-16(12-21(20)31-4)23-26-19(15(3)34-23)13-33-24(30)22-14(2)29(28-27-22)18-9-7-17(25)8-10-18/h6-12H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAASUXDFHFFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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